molecular formula C8H8N2O B12961884 5-Ethynyl-2-methoxypyridin-4-amine

5-Ethynyl-2-methoxypyridin-4-amine

Cat. No.: B12961884
M. Wt: 148.16 g/mol
InChI Key: GLIMVQWKMZAHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-methoxypyridin-4-amine is an organic compound with the molecular formula C8H8N2O. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of an ethynyl group at the 5-position and a methoxy group at the 2-position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methoxypyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-Ethynyl-2-methoxypyridin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-methoxypyridin-4-amine is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-ethynyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H8N2O/c1-3-6-5-10-8(11-2)4-7(6)9/h1,4-5H,2H3,(H2,9,10)

InChI Key

GLIMVQWKMZAHSO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)N)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.